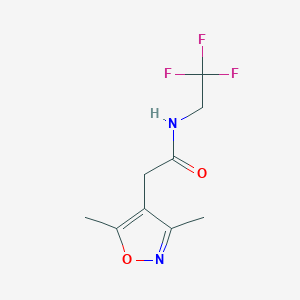

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a heterocyclic acetamide derivative characterized by a 3,5-dimethyl-1,2-oxazole core linked to an acetamide group substituted with a 2,2,2-trifluoroethyl chain. The compound’s structure combines the electron-rich oxazole ring with the strong electron-withdrawing trifluoroethyl group, which may enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-5-7(6(2)16-14-5)3-8(15)13-4-9(10,11)12/h3-4H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRGELGXCVUAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide.

Attachment of the Trifluoroethyl Group: This step may involve nucleophilic substitution reactions using trifluoroethyl halides.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow reactors for better efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide may have various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoroethyl group could enhance its binding affinity and stability.

Comparison with Similar Compounds

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide ()

- Molecular Formula : C₁₂H₁₇F₃N₂O₂S

- Key Differences : Incorporates a sulfanyl (-S-) bridge and an ethyl group on the acetamide nitrogen.

- The ethyl group (vs. trifluoroethyl) reduces electron-withdrawing effects, which could alter receptor binding .

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ()

- Key Differences : Features a thiadiazole ring with a mercapto (-SH) group and a trifluoromethylphenyl substituent.

- The mercapto group may confer redox activity, differentiating it from the target compound’s oxazole-based system .

2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide ()

- Key Differences : Substituted with a chloro group and an oxadiazole ring.

- Implications: The oxadiazole ring (vs. oxazole) increases aromaticity and hydrogen-bonding capacity.

Herbicidal Acetamides ()

- Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor.

- Key Differences : Chloro substituents and aromatic/alkoxy groups dominate.

- Implications : These compounds are optimized for herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The target compound’s trifluoroethyl group may reduce phytotoxicity compared to chloro analogs .

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide ()

- Molecular Formula : C₁₃H₁₅N₂O₂S

- Key Differences : Methylsulfanylphenyl substituent on the acetamide nitrogen.

- Implications : The sulfur atom in the substituent may enhance membrane permeability but introduce susceptibility to oxidative metabolism, unlike the trifluoroethyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

*Estimated based on .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a member of the oxazole family and has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, biological evaluation, and pharmacological properties based on diverse research findings.

- Molecular Formula : C12H14F3N3O

- Molecular Weight : 273.26 g/mol

- IUPAC Name : 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

- Chemical Structure :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the oxazole ring.

- Introduction of the trifluoroethyl group.

- Acetylation to yield the final product.

Characterization methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm purity and structural integrity.

Anticancer Properties

Research indicates that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, particularly those associated with leukemia and solid tumors. The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in cell growth and survival.

For instance, derivatives with similar structures have been shown to inhibit FLT3 kinase activity, crucial in certain leukemias, leading to reduced tumor growth in xenograft models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can exhibit activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

-

Anticancer Activity : A study conducted on leukemia cell lines demonstrated a dose-dependent inhibition of cell proliferation when treated with the compound. The IC50 values were found to be significantly lower than those of standard chemotherapeutics.

Cell Line IC50 (µM) Mechanism of Action K562 (Leukemia) 5.0 Apoptosis induction HeLa (Cervical) 10.0 Inhibition of FLT3 kinase -

Antimicrobial Activity : In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound has a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves oxazole ring formation followed by amide coupling. Key steps include:

- Oxazole precursor synthesis : Cyclocondensation of nitriles with β-diketones under acidic conditions (e.g., H₂SO₄) to form the 3,5-dimethyl-1,2-oxazole core .

- Amide coupling : Reaction of 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid with 2,2,2-trifluoroethylamine using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .

- Optimization : Yields improve at 80–120°C with inert atmospheres (N₂/Ar). Solvent polarity impacts purity; DMF enhances solubility but requires rigorous post-reaction purification .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., oxazole C-4 methyl groups at δ 2.1–2.3 ppm; trifluoroethyl signals at δ 3.8–4.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 279.1) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and oxazole groups) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C. Short-term stability in solution is maintained at 4°C (e.g., DMSO or ethanol) .

- pH sensitivity : Hydrolysis of the acetamide bond occurs in strong acidic/basic conditions (pH < 2 or > 10). Neutral buffers (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data across studies?

- Analysis : Discrepancies arise from substituent effects (e.g., trifluoroethyl enhances hydrophobicity) and solvent polarity.

- Experimental design : Use standardized shake-flask methods with HPLC-UV quantification. For example, logP values range from 1.8–2.5 (octanol/water), indicating moderate lipophilicity .

- Data reconciliation : Compare results across solvents (e.g., DMSO > ethanol > water) and adjust for ionic strength .

Q. How can structure-activity relationship (SAR) studies guide modification of the oxazole and trifluoroethyl groups?

- Methodology :

- Oxazole modifications : Replace methyl groups with halogens (e.g., Cl, F) to enhance electrophilicity and target binding .

- Trifluoroethyl alternatives : Compare with ethyl or cyclopropyl analogs to assess metabolic stability (e.g., trifluoroethyl reduces CYP450-mediated oxidation) .

- Assays : Use MTT or fluorescence-based assays to correlate substituent changes with IC₅₀ shifts in cancer cell lines .

Q. What in silico approaches predict pharmacokinetic properties and target interactions?

- Methodology :

- Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. The oxazole ring shows π-π stacking with tyrosine residues .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) and high plasma protein binding (>90%) .

- MD simulations : Assess conformational stability of the acetamide linker in aqueous environments .

Q. How do researchers address conflicting bioactivity data in antimicrobial vs. anticancer assays?

- Analysis :

- Dose dependency : Anticancer activity (e.g., apoptosis induction) may require higher concentrations (µM range) than antimicrobial effects (nM range) .

- Assay conditions : Vary cell lines (e.g., Gram-positive bacteria vs. HeLa cells) and incubation times (24–72 hrs) to identify selective toxicity .

Q. What protocols optimize scaled-up synthesis while minimizing impurities?

- Methodology :

- Process chemistry : Use flow reactors for exothermic steps (e.g., oxazole formation) to control temperature and improve reproducibility .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >98% purity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.